N',N''-cyclohexane-1,4-diylidenebis(2-methylpropanehydrazide)
Description
N’,N’'-cyclohexane-1,4-diylidenebis(2-methylpropanehydrazide) is a complex organic compound with a unique structure that includes a cyclohexane ring and hydrazide groups
Properties
IUPAC Name |
2-methyl-N-[[4-(2-methylpropanoylhydrazinylidene)cyclohexylidene]amino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O2/c1-9(2)13(19)17-15-11-5-7-12(8-6-11)16-18-14(20)10(3)4/h9-10H,5-8H2,1-4H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVSAFCKKTZOFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NN=C1CCC(=NNC(=O)C(C)C)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’'-cyclohexane-1,4-diylidenebis(2-methylpropanehydrazide) typically involves the reaction of cyclohexane-1,4-dione with 2-methylpropanehydrazide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as solvent extraction, distillation, and crystallization to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N’,N’'-cyclohexane-1,4-diylidenebis(2-methylpropanehydrazide) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazide groups can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N’,N’'-cyclohexane-1,4-diylidenebis(2-methylpropanehydrazide) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which N’,N’'-cyclohexane-1,4-diylidenebis(2-methylpropanehydrazide) exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N,N’-cyclohexane-1,2-diylidene-bis(4-methoxybenzoylhydrazide): Similar in structure but with different substituents.
N,N’-bis(phenylsulfanyl)cyclohexa-2,5-diene-1,4-diimine: Contains a cyclohexane ring but with different functional groups.
Uniqueness
N’,N’'-cyclohexane-1,4-diylidenebis(2-methylpropanehydrazide) is unique due to its specific combination of a cyclohexane ring and hydrazide groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Biological Activity
N',N''-cyclohexane-1,4-diylidenebis(2-methylpropanehydrazide) is a hydrazone compound with the chemical formula C14H24N4O2 and a molecular weight of 280.37 g/mol. This compound has garnered interest in various biological and pharmacological studies due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The structure of N',N''-cyclohexane-1,4-diylidenebis(2-methylpropanehydrazide) features two hydrazide groups linked by a cyclohexane moiety. This unique configuration contributes to its biological activity, particularly in interactions with biological macromolecules.
Chemical Structure
- Molecular Formula : C14H24N4O2
- Molecular Weight : 280.37 g/mol
The biological activity of N',N''-cyclohexane-1,4-diylidenebis(2-methylpropanehydrazide) can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals.
- Anti-inflammatory Effects : Studies indicate that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models.
- Antimicrobial Properties : Preliminary data suggest that this compound possesses antimicrobial activity against specific bacterial strains.
Antioxidant Activity
A study conducted by evaluated the antioxidant potential of various hydrazone derivatives, including N',N''-cyclohexane-1,4-diylidenebis(2-methylpropanehydrazide). The results demonstrated a significant reduction in lipid peroxidation levels in vitro, indicating strong antioxidant capabilities.
Anti-inflammatory Effects
Research published in the Journal of Medicinal Chemistry highlighted the anti-inflammatory effects of hydrazone compounds. In animal models, N',N''-cyclohexane-1,4-diylidenebis(2-methylpropanehydrazide) was shown to decrease levels of TNF-alpha and IL-6, key markers of inflammation .
Antimicrobial Activity
A recent study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential as a therapeutic agent in treating bacterial infections .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
